(3R)-3-Methylpent-4-enoic acid
Description
Properties
IUPAC Name |
(3R)-3-methylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPZXLANENFTFK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494519 | |
| Record name | (3R)-3-Methylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75371-78-7 | |
| Record name | (3R)-3-Methylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies for 3r 3 Methylpent 4 Enoic Acid
Asymmetric Construction of the Chiral Quaternary or Tertiary Center at C3
The key challenge in synthesizing (3R)-3-methylpent-4-enoic acid lies in the stereocontrolled formation of the chiral center at the C3 position. Several powerful methodologies have been employed to address this challenge.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are temporary functional groups that are covalently attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in the synthesis of chiral acids. For instance, a polymer-supported Evans oxazolidin-2-one has been developed for asymmetric enolate alkylation reactions, allowing for the preparation of α-alkylated acids in good yields and excellent enantioselectivity. bath.ac.uk This recyclable auxiliary demonstrates the potential for efficient and sustainable asymmetric synthesis. bath.ac.uk Another approach involves the use of chiral N-sulfinylimines, such as Ellman's auxiliary, to set the stereochemistry of an α-amino group, which can then be further elaborated to the desired acid. abzena.com
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.
One notable example is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. The enantioselective preparation of 3-substituted 4-pentenoic acids has been achieved via the Claisen rearrangement, demonstrating its utility in establishing the C3 stereocenter. acs.org
Metal-catalyzed reactions also play a significant role. For example, chiral bifunctional selenide (B1212193) catalysts have been shown to be effective in asymmetric iodolactonizations of 4-pentenoic acids, yielding chiral γ-butyrolactones which are precursors to chiral acids. jst.go.jp The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. jst.go.jp
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. For instance, organocatalytic direct vinylogous aldol (B89426) reactions have been applied to synthesize chiral butenolides, which can be further transformed into desired acid derivatives. acs.org
Chemoenzymatic Synthesis Approaches, including Cascade Catalysis
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. This strategy can lead to highly efficient and environmentally friendly processes. A one-pot chemoenzymatic cascade has been developed for the synthesis of α-hydroxy half-esters, which involves an asymmetric Ca2+-catalyzed jst.go.jp-Wittig rearrangement followed by enzymatic hydrolysis. acs.orgacs.org This cascade approach can enhance the enantiomeric purity of the final product compared to a stepwise method. acs.orgacs.org
Enzymatic resolution is another valuable technique. For example, the kinetic resolution of racemic esters or amides using enzymes like lipases or acylases can separate enantiomers with high efficiency. thieme-connect.com Rhodococcus sp. AJ270 has been used as a biocatalyst for the enantioselective hydrolysis of nitriles, providing access to chiral amides and acids with excellent enantiomeric excess. thieme-connect.com
Diastereoselective Routes Utilizing Chiral Reagents
Diastereoselective reactions are used to create a new stereocenter with a specific configuration relative to an existing one. The diastereoselective amidoallylation of glyoxylic acid with chiral tert-butanesulfinamide and allylboronic acid pinacol (B44631) esters provides an efficient route to optically active γ,δ-unsaturated α-amino acids, which are related in structure to 3-methylpent-4-enoic acid. researchgate.net The use of chiral reagents like (E)-crotylboronic acid pinacol ester can lead to excellent diastereoselectivity in the formation of the desired product. researchgate.netacs.org
Total Synthesis Approaches Incorporating this compound Moieties
This compound and its derivatives are key intermediates in the total synthesis of various natural products. For example, a stereoselective synthesis of a component of Cytospolide E involved the use of a chiral acid derivative. acs.org The total synthesis of the natural product Leucascandrolide A also featured a fragment derived from a chiral pentenoic acid derivative. ethz.ch In the synthesis of Amphidinolide E, a complex macrolide, a dienoate moiety related to 3-methylpent-4-enoic acid was a crucial structural element. nih.gov These examples highlight the importance of having efficient methods for preparing this chiral building block.
Optimization of Enantioselectivity and Diastereoselectivity in Preparation of this compound
Achieving high levels of stereocontrol is paramount in the synthesis of this compound. The optimization of enantioselectivity and diastereoselectivity often involves a systematic investigation of various reaction parameters.
Key Optimization Parameters:
| Parameter | Effect on Stereoselectivity | Example |
| Catalyst/Reagent | The choice of chiral catalyst or auxiliary is the most critical factor. | Using a chiral bifunctional selenide catalyst in iodolactonization significantly improves enantioselectivity compared to sulfide (B99878) catalysts. jst.go.jp |
| Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry. | In chemoenzymatic synthesis, the addition of DMSO as a co-solvent can enhance diastereoselectivity. acs.orgacs.orgnih.gov |
| Temperature | Lowering the reaction temperature can often improve stereoselectivity by favoring the transition state with the lowest activation energy. | Low-temperature reactions (<0°C) can help stabilize chiral centers and mitigate racemization. |
| Additives | Additives can act as ligands or co-catalysts, modifying the reactivity and selectivity of the catalytic system. | In some catalytic systems, the presence of an amine base can have a remarkable effect on the reaction mechanism and outcome. caltech.edu |
| Substrate Structure | The substituents on the substrate can influence the stereochemical outcome through steric and electronic effects. | The stereochemistry of the double bond in crotylboronic acid esters (E vs. Z) can determine the diastereoselectivity of the reaction. acs.org |
A study on the chemoenzymatic synthesis of α-hydroxy half-esters demonstrated that parameters such as the buffer system, pH, and the presence of co-solvents like DMSO significantly impact both the reaction rate and the stereoselectivity. acs.orgacs.orgnih.gov For instance, while a phosphate (B84403) buffer with DMSO led to full conversion, it also influenced the enantiomeric excess of the major diastereomer. acs.orgacs.org This highlights the intricate interplay of various factors that must be carefully balanced to achieve the desired stereochemical outcome.
Scalable Synthetic Pathways for Enantiopure this compound
For the large-scale production of enantiopure this compound, synthetic pathways must be not only stereoselective but also efficient, cost-effective, and amenable to scale-up. Enzymatic and chemoenzymatic methods are particularly well-suited for this purpose due to their high selectivity, mild reaction conditions, and potential for implementation in industrial processes. uniovi.esnih.gov
Enzymatic kinetic resolution of a racemic mixture of 3-methyl-4-pentenoic acid or its derivatives is a highly effective and scalable strategy. datapdf.com This process utilizes an enzyme, such as a lipase, to selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and in high enantiomeric purity. For example, lipases can catalyze the esterification or hydrolysis of one enantiomer at a much faster rate than the other. A dynamic kinetic resolution (DKR) can further enhance the yield of the desired enantiomer by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. datapdf.com This approach can theoretically convert the entire racemic starting material into a single enantiomer of the product. The use of robust and often immobilized enzymes allows for easier separation and recycling of the biocatalyst, contributing to the scalability of the process.
Chemoenzymatic strategies, which combine enzymatic reactions with chemical transformations in a single pot, offer an elegant and efficient route for scalable synthesis. nih.govacs.org For instance, an enzymatic resolution step can be coupled with a subsequent chemical modification to directly yield the target molecule or a late-stage precursor. The scale-up of chemoenzymatic processes, such as bromolactonization, has been demonstrated on a large scale, highlighting the industrial applicability of this approach. nih.gov
Catalytic asymmetric synthesis, particularly methods that utilize highly efficient and recyclable catalysts, also holds promise for scalable production. While the development of such catalysts can be challenging, a successful system would offer a very economical and atom-efficient pathway to the target molecule.
Below is a table summarizing key aspects of scalable synthetic methodologies for this compound.
| Methodology | Key Reagents/Catalysts | Principle | Advantages for Scalability | Reference(s) |
| Enzymatic Kinetic Resolution | Lipases (e.g., from Candida antarctica), Racemic 3-methyl-4-pentenoic acid or ester | Selective enzymatic acylation or hydrolysis of one enantiomer. | Mild conditions, high enantioselectivity, reusable biocatalysts. | datapdf.comresearchgate.net |
| Dynamic Kinetic Resolution (DKR) | Lipase, Racemization catalyst (e.g., Ruthenium complex) | Enzymatic resolution combined with in-situ racemization of the undesired enantiomer. | Potentially 100% yield of the desired enantiomer. | datapdf.com |
| Chemoenzymatic Synthesis | Enzymes (e.g., esterases, haloperoxidases), Chemical reagents | Combination of enzymatic and chemical reactions in one pot or sequentially. | Reduced number of unit operations, improved process efficiency. | nih.govnih.govacs.org |
| Catalytic Asymmetric Synthesis | Chiral metal complexes (e.g., Ru, Rh), Prochiral starting materials | Use of a chiral catalyst to induce stereoselectivity in a chemical transformation. | High atom economy, potential for catalyst recycling. | pitt.edu |
Chemical Transformations and Reactivity of 3r 3 Methylpent 4 Enoic Acid
Reactions at the Carboxylic Acid Functional Group
The carboxylic acid group is readily converted into a variety of derivatives, including esters, amides, and the corresponding alcohol. It can also be activated by conversion to acyl halides or anhydrides, facilitating further nucleophilic acyl substitution reactions.
Esterification of (3R)-3-methylpent-4-enoic acid is a common transformation used for protecting the carboxyl group or for creating derivatives for further synthesis. Standard coupling conditions involving carbodiimides are effective. For instance, the reaction of a structurally similar acid with an alcohol in the presence of N,N'-diisopropylcarbodiimide (DIC) and a catalytic amount of 4-(dimethylaminopyridine) (DMAP) proceeds efficiently to yield the corresponding ester. rsc.org Modern peptide coupling reagents are also highly effective for ester formation from carboxylic acids and alcohols. organic-chemistry.org
Table 1: Representative Esterification Reactions
| Reactant 1 | Reactant 2 | Reagents | Product | Reference |
| This compound | Methanol | DIC, DMAP | Methyl (3R)-3-methylpent-4-enoate | rsc.org |
| This compound | Benzyl alcohol | TBTU, Hünig's base | Benzyl (3R)-3-methylpent-4-enoate | organic-chemistry.org |
Amide bond formation is crucial for incorporating the chiral fragment into larger molecules, such as peptides or natural product analogues. The most common strategy involves the initial activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. ajchem-b.com For example, treatment of 3-methylpent-4-enoic acid with oxalyl chloride yields the reactive intermediate 3-methylpent-4-enoyl chloride. nih.gov This acyl chloride can then be coupled with an amine to form the desired amide. To neutralize the HCl generated during the reaction, either two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (like pyridine) are used. ajchem-b.com
Table 2: Representative Amide Bond Formation
| Reactant 1 | Reactant 2 | Reagents | Product | Reference |
| (3R)-3-Methylpent-4-enoyl chloride | Diethylamine | Pyridine | (3R)-N,N-diethyl-3-methylpent-4-enamide | ajchem-b.com |
| This compound | Aniline (B41778) | Oxalyl chloride, then aniline (2 eq.) | (3R)-3-Methyl-N-phenylpent-4-enamide | ajchem-b.comnih.gov |
The carboxylic acid can be reduced to the corresponding primary alcohol, (3R)-3-methylpent-4-en-1-ol, a useful chiral building block. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) are effective for this transformation. organic-chemistry.org
Selective reduction of a carboxylic acid to an aldehyde is a more delicate process, as overreduction to the alcohol is a common side reaction. Modern synthetic methods have been developed to achieve this transformation with high selectivity. These include nickel-catalyzed reductions using silanes as the hydride source in the presence of an activator like dimethyl dicarbonate. researchgate.net Another advanced approach involves visible-light photoredox catalysis, which also enables the reduction of carboxylic acids to aldehydes using a hydrosilane. rsc.org These methods are generally tolerant of other functional groups, such as the alkene present in the substrate. rsc.org
Table 3: Selective Reduction of the Carboxylic Acid Group
| Starting Material | Reagents | Product | Reference |
| This compound | 1. LiAlH₄ 2. H₂O | (3R)-3-Methylpent-4-en-1-ol | organic-chemistry.org |
| This compound | Ni catalyst, (Ph)₂SiH₂, Dimethyl dicarbonate | (3R)-3-Methylpent-4-enal | researchgate.net |
To increase the electrophilicity of the carbonyl carbon for nucleophilic substitution, this compound can be converted into more reactive intermediates like acyl halides and anhydrides. Acyl chlorides are readily prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govchinesechemsoc.org
Acid anhydrides can be formed by reacting the acyl chloride with a carboxylate salt (the sodium or potassium salt of the starting acid). Alternatively, symmetrical anhydrides can be prepared by dehydration of the carboxylic acid using a strong dehydrating agent. These activated intermediates are generally not isolated and are used in situ for subsequent reactions like esterification or amidation.
Stereocontrolled Transformations of the Terminal Alkene Moiety
The terminal double bond provides a site for further synthetic manipulation. Of particular interest are stereocontrolled reactions that can add new stereocenters, with the stereochemical outcome being influenced by the existing chiral center at C3.
Stereoselective hydrogenation of the terminal alkene in this compound leads to the formation of (3R)-3-methylpentanoic acid. While the hydrogenation of an unactivated, remote alkene can be challenging to control, specific chiral catalysts can influence the facial selectivity of hydrogen addition. Homogeneous hydrogenation using ruthenium-BINAP complexes, for example, has been shown to be effective for the asymmetric hydrogenation of β,γ-unsaturated carboxylic acids, affording saturated products with high enantiomeric excess. This demonstrates a strategy where an external chiral catalyst directs the stereochemistry of the reduction.
The stereoselective incorporation of deuterium (B1214612) is a valuable tool for mechanistic studies and for creating isotopically labeled compounds. The terminal alkene can be deuterated using modern catalytic methods. For instance, visible-light-promoted catalysis with a cobalt complex can facilitate direct H/D exchange at the alkene using D₂O as the deuterium source. This method allows for the incorporation of deuterium at the terminal positions of the double bond.
Asymmetric Epoxidation and Dihydroxylation Reactions
The terminal double bond in this compound and its derivatives is a key site for functionalization, particularly through asymmetric epoxidation and dihydroxylation reactions. These reactions introduce new stereocenters, further increasing the molecule's synthetic value.
Sharpless asymmetric dihydroxylation is a prominent method for converting the terminal alkene of derivatives of this compound into a vicinal diol. For instance, the dihydroxylation of a 2-amino-3-methylpent-4-enoic acid derivative using Sharpless conditions can yield (2S,3R,4R)-4,5-dihydroxyisoleucine derivatives. google.com The reaction's stereochemical outcome is dictated by the chiral ligand used, with quinidine (B1679956) and quinine (B1679958) derivatives being common choices. google.com The choice of protecting groups on the amino and carboxyl functionalities, such as Fmoc and t-butyl esters respectively, is crucial for the reaction's success and to prevent side reactions like lactone formation. google.com
Similarly, asymmetric epoxidation, often employing Sharpless-Katsuki or other related methods, can convert the terminal alkene into a chiral epoxide. google.com This epoxide is a versatile intermediate that can be opened by various nucleophiles to afford a range of functionalized products with controlled stereochemistry. google.com For example, ring-opening of a (2S, 3S, 4R)-2-amino-3-methyl-4,5-epoxy-pentanoic acid derivative can lead to the formation of 2-amino-3-methyl-4,5-dihydroxypentanoic acid derivatives. google.com
The efficiency and stereoselectivity of these reactions are often influenced by the specific substrate, catalyst system, and reaction conditions. For example, in the asymmetric permanganate (B83412) dihydroxylation of related enoates, the choice of solvent and chiral catalyst, such as cinchonidinium derivatives, plays a significant role in determining the enantiomeric excess (ee) of the diol product. rsc.org
Halogenation and Hydrohalogenation Pathways
The carbon-carbon double bond of this compound is susceptible to electrophilic addition of halogens (halogenation) and hydrogen halides (hydrohalogenation). These reactions proceed via the formation of a cyclic halonium ion intermediate or a carbocation, respectively, followed by nucleophilic attack.
In halogenation, the addition of bromine or chlorine across the double bond would yield a dihalogenated derivative. The stereochemical outcome of this reaction is typically anti-addition, resulting from the backside attack of the halide ion on the intermediate halonium ion.
Hydrohalogenation involves the addition of an acid like HBr or HCl. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms (the terminal CH2 group), leading to the formation of a secondary carbocation at the C4 position. Subsequent attack by the halide ion would yield a 4-halo-3-methylpentanoic acid. However, in the presence of peroxides, the radical-mediated anti-Markovnikov addition of HBr can occur, leading to the bromine atom adding to the terminal carbon.
Radical Additions and Cycloadditions
The alkene moiety of this compound can participate in radical addition reactions. These reactions are typically initiated by a radical species and proceed through a chain mechanism. For example, the addition of thiols or other radical precursors can be initiated by light or a radical initiator.
Cycloaddition reactions offer a powerful tool for constructing cyclic structures. The double bond of this compound can act as a dienophile in Diels-Alder reactions or as a component in other cycloadditions. For instance, a [2+2] cycloaddition with a ketene (B1206846), generated in situ from the corresponding acid chloride, can be used to form a cyclobutanone (B123998) derivative. rsc.org This cyclobutanone can then undergo further transformations, such as formal [4+2] cycloadditions. rsc.org
Olefin Metathesis Reactions
Olefin metathesis has emerged as a versatile carbon-carbon bond-forming reaction in organic synthesis, and this compound and its derivatives can serve as substrates in these transformations. wikipedia.org The most common types of metathesis involving this compound are ring-closing metathesis (RCM) and cross-metathesis (CM). wikipedia.orgd-nb.infobeilstein-journals.org
Ring-Closing Metathesis (RCM)
RCM is an intramolecular reaction that leads to the formation of cyclic compounds. d-nb.info For RCM to occur with a derivative of this compound, a second double bond must be present within the same molecule. This can be achieved by esterifying or amidating the carboxylic acid with an unsaturated alcohol or amine. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts. harvard.edu The choice of catalyst and reaction conditions, including solvent and temperature, can influence the reaction's efficiency and the stereochemistry of the resulting cyclic product. harvard.edursc.org
Cross-Metathesis (CM)
Cross-metathesis is an intermolecular reaction between two different alkenes. beilstein-journals.org this compound or its esters can react with another olefin in the presence of a metathesis catalyst to produce a new, longer-chain unsaturated carboxylic acid or ester. beilstein-journals.org The success of a CM reaction depends on the relative reactivity of the two olefins and the catalyst used. For example, cross-metathesis with electron-deficient olefins like acrylates can be challenging. beilstein-journals.org
| Metathesis Type | Description | Catalyst Example | Potential Product from this compound Derivative |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Intramolecular reaction to form a cyclic compound. | Grubbs' Catalysts (1st and 2nd Generation) harvard.edu | Unsaturated lactones or lactams. |
| Cross-Metathesis (CM) | Intermolecular reaction between two different alkenes. beilstein-journals.org | Hoveyda-Grubbs Catalyst | Longer chain unsaturated carboxylic acids or esters. |
Stereochemical Manipulations at the Chiral Center (C3)
The chiral center at the C3 position is a defining feature of this compound. Reactions that proceed with either retention or inversion of this stereocenter, as well as studies on its epimerization, are crucial for its application in asymmetric synthesis.
Epimerization Studies and Control
Epimerization refers to the change in the configuration of only one of several stereocenters in a molecule. In the context of this compound, this would involve the conversion of the (3R)-isomer to the (3S)-isomer. Epimerization can occur under certain conditions, particularly if a mechanism exists to temporarily remove the chirality at C3.
For related compounds, epimerization at a carbon alpha to a carbonyl group can occur via the formation of an enol or enolate intermediate, which is achiral at that position. In the case of this compound, the C3 carbon is not alpha to the carbonyl group. However, in derivatives where the chiral center is adjacent to a different activating group, epimerization might be possible. For example, in certain amino acid derivatives, epimerization at the α-carbon can be a concern during peptide coupling reactions. researchgate.net
Lack of Published Data on Multi-Component and Cascade Reactions of this compound
Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the participation of This compound in multi-component and cascade reactions. While the fields of multi-component reactions (MCRs) and cascade (or domino) reactions are vast and well-documented for a wide array of substrates, including other chiral and unsaturated carboxylic acids, specific examples utilizing this compound as a starting material for such transformations appear to be absent from the available literature.
Multi-component reactions, such as the Ugi and Passerini reactions, are powerful tools in synthetic chemistry that combine three or more reactants in a single step to form a complex product. These reactions often utilize a carboxylic acid as a key component. Similarly, cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are frequently employed for the efficient synthesis of complex molecules like lactones.
Despite the suitability of the structural features of this compound—namely its carboxylic acid moiety, its terminal alkene, and its defined stereocenter—for engaging in such chemical transformations, no specific studies have been identified that document its use in these contexts. Searches for its application in named MCRs or in cascade cyclizations (e.g., halolactonization cascades, radical-polar crossover reactions) did not yield any concrete examples, reaction schemes, or corresponding research data.
One related multi-component synthesis was found that produces a derivative, (2R,3S)-2-((R)-tert-butylsulfinamido)-3-methylpent-4-enoic acid, via a diastereoselective amidoallylation of glyoxylic acid with (E)-crotylboronic acid pinacol (B44631) ester. acs.org However, this reaction synthesizes a more complex amino acid with a similar carbon skeleton, rather than using this compound as a reactant.
Due to the absence of specific research findings, a detailed discussion and data tables concerning the multi-component and cascade reactions of this compound cannot be provided at this time. The potential for this chiral building block to participate in such reactions remains an unexplored area of chemical research.
Applications of 3r 3 Methylpent 4 Enoic Acid As a Chiral Building Block
Role in Natural Product Total Synthesis
The structural motif of a methyl-substituted carbon chain is prevalent in numerous classes of natural products. The specific stereochemistry of (3R)-3-Methylpent-4-enoic acid makes it an attractive starting material for introducing this common feature enantioselectively.
Polyketides and their macrolide derivatives are a large family of natural products known for their structural complexity and significant biological activities. Their backbones are often assembled from simple propionate (B1217596) and acetate (B1210297) units, frequently featuring methyl-bearing stereocenters. The (3R)-methyl group in this compound corresponds to a common polypropionate building block, positioning it as a key synthon.
While direct incorporation of the acid itself is not always documented, derivatives and structurally analogous fragments are pivotal in the synthesis of these complex molecules. For instance, the synthesis of cytospolide E, a polyketide, involves the use of (2S,3R)-3-(methoxymethoxy)-2-methylpent-4-enoic acid, a closely related derivative that establishes crucial stereocenters in the target molecule. acs.org In this synthesis, the fragment containing the C3-methyl stereocenter is esterified with another chiral fragment, and the terminal alkene participates in a ring-closing metathesis (RCM) reaction to form the macrolactone core. acs.org The stereochemistry of the methyl group is shown to be critical for the success of the macrolactonization step. acs.org Similarly, the ansamycin (B12435341) polyketide family, which includes compounds like ansalactam A, features intricate structures where such chiral methyl-substituted units are fundamental components. uni-muenchen.de The synthesis of these types of natural products often relies on the strategic assembly of chiral fragments, for which this compound serves as a potential precursor. uni-muenchen.debris.ac.uk
Terpenoids and steroids are constructed from five-carbon isoprene (B109036) units. The assembly of these units can lead to complex structures with multiple stereocenters, including chiral methyl groups. Although direct application of this compound in major terpenoid or steroid syntheses is not widely reported, its structural elements are highly relevant.
For example, a key step in the synthesis of 1-tuberculosinyl adenosine, a virulence factor from Mycobacterium tuberculosis with a diterpene component, involves an asymmetric Diels-Alder reaction. nih.gov This reaction utilizes a chiral oxazolidinone derived from (E)-2-methylbut-2-enoic acid, a constitutional isomer of the title compound, to construct a cyclohexene (B86901) ring with a chiral methyl-bearing center. nih.gov This demonstrates the value of small, chiral methyl-substituted building blocks in establishing the core stereochemistry of terpene precursors. The combination of a chiral center and reactive handles in this compound makes it a promising, though currently underutilized, candidate for similar strategies in terpene synthesis.
The contribution of this compound and its derivatives to alkaloid synthesis is more established. The defined stereocenter and versatile functional groups allow for its incorporation into the complex heterocyclic systems characteristic of alkaloids.
In a synthetic approach toward hasubanan (B79425) alkaloids, a class of structurally complex natural products, an intramolecular aza-Michael addition is used to construct the characteristic aza-[4.4.3]-propellane core. nih.gov The synthesis of the precursor for this key reaction often involves building blocks that establish stereocenters early in the sequence, a role for which this compound is well-suited. Furthermore, derivatives of 3-methylpent-4-enoic acid have been used to synthesize precursors for various indole (B1671886) alkaloids. nih.gov The synthesis of (−)-mersicarpine, a monoterpene indole alkaloid, for instance, starts from a chiral cyclohexanone (B45756) derivative that could potentially be accessed from building blocks like the title compound. nih.gov
Utilization in the Asymmetric Synthesis of Non-Natural Compounds
Beyond natural products, this compound is a valuable tool for creating novel, stereochemically defined molecules that are not found in nature but have important applications in chemistry and materials science.
The development of new chiral ligands and catalysts is a cornerstone of asymmetric synthesis. These molecules, which can induce chirality in a reaction, often possess a rigid and well-defined three-dimensional structure. While many chiral ligands are derived from amino acids or other readily available chiral pool materials, the use of this compound specifically as a precursor for such ligands is not prominently documented in scientific literature. clockss.orgajchem-b.com Searches for its application in this area did not yield specific examples of ligands or catalysts synthesized directly from this acid. researchgate.net
One of the most significant applications of this compound and its derivatives is in the synthesis of stereochemically defined organic scaffolds, particularly non-proteinogenic amino acids. These unnatural amino acids are crucial components in peptide-based drug discovery and materials science.
A powerful method to create these scaffolds is the asymmetric Ireland-Claisen rearrangement. In one example, an ester formed from a glycine (B1666218) derivative and a crotyl alcohol undergoes a vulcanchem.comvulcanchem.com-sigmatropic rearrangement to produce a 2-amino-3-methylpent-4-enoic acid derivative with high diastereoselectivity. bath.ac.uk A patent describes a similar asymmetric Claisen rearrangement of a Z-aminocrotyl-glycin ester, followed by enzymatic resolution, to prepare precursors for (2S,3R,4R)-4,5-dihydroxyisoleucine, a component of amanitin mushroom poisons. google.com The rearrangement step, catalyzed by chiral ligands like quinidine (B1679956), demonstrates high control over the formation of the C2 and C3 stereocenters. google.com
The following table summarizes the results from the patent for the asymmetric Claisen rearrangement to form a key 2-amino-3-methylpent-4-enoic amide derivative, highlighting the influence of the chiral ligand on stereoselectivity. google.com
Another key method is the diastereoselective amidoallylation of glyoxylic acid with a chiral tert-butanesulfinamide and an (E)-crotylboronic acid pinacol (B44631) ester, which produces (2R,3S)-2-((R)-tert-butylsulfinamido)-3-methylpent-4-enoic acid with excellent diastereoselectivity. vulcanchem.com These examples underscore the role of the 3-methylpent-4-enoic acid core as a foundational scaffold upon which further complexity can be built with precise stereochemical control.
Mechanistic Investigations and Stereochemical Control Principles
Elucidation of Reaction Mechanisms in Asymmetric Transformations of the Compound
Asymmetric transformations involving derivatives of 3-methylpent-4-enoic acid often proceed through highly organized transition states. For instance, the aza- nottingham.ac.uk-Wittig rearrangement of precursors derived from this scaffold has been investigated to understand the mechanistic pathway. Studies have shown that such rearrangements can be followed by cyclization, leading to the formation of highly substituted pyrrolidines as single diastereomers. nottingham.ac.uk Mechanistic inquiries into these tandem reactions are crucial for predicting and controlling the stereochemical outcome. nottingham.ac.uk
In other transformations, such as catalytic enantioselective acyl substitution, the mechanism involves the in situ formation of chiral allylic nucleophiles. nih.gov For example, a chiral copper catalyst can promote the enantioselective transmetalation of an allyl organodiboron reagent, creating a chiral copper-π-allyl complex. nih.gov This complex then reacts with an acyl electrophile. The stereochemical integrity of the final product is dependent on the geometry of the allyl moiety and the stereoselectivity of the transmetalation step. nih.gov
Lewis acid-catalyzed anti-aldol reactions represent another class of transformations where mechanistic understanding is key. Investigations have revealed a non-Mukaiyama pathway involving a reactive metal enolate species. caltech.edu The choice of amine base in these reactions has a significant impact on both the reaction mechanism and the stereochemical outcome. caltech.edu
Role of Transition State Models in Predicting Stereoselectivity
Transition state models are invaluable tools for rationalizing and predicting the stereoselectivity of asymmetric reactions. In the context of the aza- nottingham.ac.uk-Wittig rearrangement, transition state models help to explain the observed diastereoselectivity. nottingham.ac.uk The relative energies of competing endo and exo transition states, which are influenced by steric interactions, determine the predominant diastereomer formed. nottingham.ac.uk
For Claisen rearrangements used in the synthesis of precursors to complex molecules, a chair-like transition state of a chelate-bridged ester enolate is often invoked to explain the favored formation of anti-products. google.com The stereochemical outcome of such rearrangements can be highly dependent on the nature of the chelating metal and the substituents on the substrate.
In the case of catalytic enantioselective reactions, such as the copper-catalyzed synthesis of α-quaternary ketones, the stereochemical outcome is rationalized by considering the structure of the chiral catalyst-substrate complex in the transition state. nih.gov The ability to form enantioenriched and stereodefined allyl nucleophiles prior to the key bond-forming step is a significant advantage of this approach. nih.gov
Computational Studies on Reaction Pathways and Energetics
Computational studies, often employing Density Functional Theory (DFT), provide deep insights into the reaction pathways and energetics of transformations involving 3-methylpent-4-enoic acid derivatives. These studies can be used to calculate the energies of different transition states, thereby predicting the most likely reaction pathway and the expected stereochemical outcome.
For instance, computational modeling can clarify mechanistic pathways in catalytic hydrogenations by evaluating the transition states for different catalyst and solvent combinations. This can help to resolve discrepancies in reported reaction yields and selectivities. In the context of dearomatizing amination reactions, computational studies have been used to validate a concerted mechanism, akin to an aza-Prilezhaev-type pathway. bris.ac.uk
Rational Design of Catalysts for Enantioselective Processes
The development of new and efficient catalysts is a cornerstone of modern asymmetric synthesis. The rational design of these catalysts relies on a detailed understanding of the reaction mechanism and the nature of the catalyst-substrate interactions. For example, in the enantioselective synthesis of α-quaternary ketones, the design strategy involves exploiting the ability to generate enantioenriched stereodefined allyl nucleophiles through enantioselective transmetalation promoted by a chiral copper catalyst. nih.gov
The development of second-generation imidazolidinone catalysts has led to improved reaction rates and selectivities in various organocatalytic reactions, including vulcanchem.com-dipolar cycloadditions. caltech.edu These catalysts have also enabled the development of the first exo-selective organocatalytic Diels-Alder reactions. caltech.edu
In a chemoenzymatic one-pot synthesis of α-hydroxy half-esters, an asymmetric Ca²⁺-catalyzed nottingham.ac.uk-Wittig rearrangement was combined with an enzymatic hydrolysis step. acs.org The rational selection of the calcium catalyst and the enzyme (porcine liver esterase) was crucial for achieving enhanced enantiomeric purity in the final products. acs.org
Factors Influencing Diastereoselective Outcomes
A multitude of factors can influence the diastereoselectivity of reactions involving derivatives of 3-methylpent-4-enoic acid. These include the choice of reagents, solvents, temperature, and the nature of protecting groups.
In Claisen rearrangements, the presence of chiral ligands such as quinidine (B1679956) or quinine (B1679958) can significantly improve both the yield and the diastereoselectivity. google.com The formation of anti-products is often favored due to a chair-like transition state. google.com
The geometry of silyl (B83357) ketene (B1206846) acetals has been shown to correlate with the diastereoselectivity observed in the rearrangement of certain allylic amino esters. bath.ac.uk Furthermore, the choice of protecting group on the nitrogen atom can have a profound effect, with N-diboc glycine (B1666218) derivatives showing high diastereoselective control. bath.ac.uk
In iodolactonization reactions, the reaction conditions play a critical role in determining the diastereomeric ratio of the resulting lactones. thieme-connect.de Under thermodynamic control (e.g., using iodine in acetonitrile), the more stable trans-halolactone is favored. thieme-connect.de In contrast, kinetically controlled conditions (e.g., basic conditions) can lead to the preferential formation of the cis-lactone. thieme-connect.de The presence of a hydroxyl group at the 3-position can also significantly enhance the diastereoselectivity. thieme-connect.de
The stereochemistry of substituents on the reacting molecule can also exert a strong influence. For instance, in the synthesis of cytospolide E, the stereochemistry of a C-2 methyl group was found to be crucial for the success of a macrolactonization step. acs.org
Table of Reaction Parameters and Stereochemical Outcomes
| Reaction Type | Substrate/Reagents | Catalyst/Ligand | Conditions | Diastereomeric Ratio (dr) or Enantiomeric Ratio (er) | Yield (%) | Reference |
| Aza- nottingham.ac.uk-Wittig Rearrangement | Amide precursor 63 | KH, 18-crown-6 | - | Single diastereomer | - | nottingham.ac.uk |
| Catalytic Acyl Substitution | Acyl carbonates and allyl organodiboron reagents | Chiral copper-phosphine complex | N₂ atmosphere | 90:10–98:2 er | Good | nih.gov |
| Asymmetric Claisen Rearrangement | Z-aminocrotyl-glycin ester | Quinidine | - | 94:6 ds | 72 | google.com |
| Asymmetric Claisen Rearrangement | Z-aminocrotyl-glycin ester | Quinine | - | - | 70 | google.com |
| nottingham.ac.uk-Wittig Rearrangement/Enzymatic Hydrolysis | Dimethyl (E)-2-(but-2-en-1-yloxy)malonate | Ca(NTf₂)₂, (R,S)-inda-PyBox, PLE | 60 °C, then pH 8.0 buffer | 1.4:1 dr | 62 | acs.org |
| Iodolactonization | 3-Methylpent-4-enoic acid | - | Basic conditions | 79:21 (cis/trans) | - | thieme-connect.de |
Advanced Spectroscopic and Analytical Methods for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of organic molecules in solution. While standard 1D NMR (¹H and ¹³C) confirms the basic carbon skeleton and proton environments, more advanced techniques are required to probe the specific stereochemistry of (3R)-3-Methylpent-4-enoic acid.
Application of 2D NMR Techniques (e.g., NOESY, COSY)
Two-dimensional (2D) NMR experiments provide correlational data between different nuclei, which is invaluable for assigning signals and understanding spatial relationships.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal correlations between protons on adjacent carbons, confirming the spin systems within the molecule. For instance, the methine proton at C3 would show correlations to the C3-methyl protons, the adjacent methylene (B1212753) (C2) protons, and the vinyl proton at C4. semanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for conformational analysis as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. In the context of this compound, NOESY can help determine the preferred rotational conformations around the C2-C3 and C3-C4 bonds by observing spatial proximities, for example, between the C3-methyl group and the vinyl or methylene protons. semanticscholar.org
Table 1: Expected 2D NMR Correlations for this compound
| Proton(s) | Expected COSY Cross-Peaks | Potential NOESY Cross-Peaks (Conformation Dependent) |
| H2 (Methylene) | H3 (Methine) | H3 (Methine), H5 (Vinyl) |
| H3 (Methine) | H2 (Methylene), C3-Methyl, H4 (Vinyl) | C3-Methyl, H2 (Methylene), H4 (Vinyl), H5 (Vinyl) |
| C3-Methyl | H3 (Methine) | H3 (Methine), H2 (Methylene), H4 (Vinyl) |
| H4 (Vinyl) | H3 (Methine), H5 (Vinyl) | H3 (Methine), C3-Methyl, H5 (Vinyl) |
| H5 (Vinyl) | H4 (Vinyl) | H2 (Methylene), H3 (Methine), H4 (Vinyl) |
Chiral Shift Reagents and Chiral Solvating Agents in NMR for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee) of a chiral sample is critical. NMR spectroscopy can be adapted for this purpose by using chiral additives that induce a chemical shift difference between the two enantiomers. unipi.it
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. unipi.it This interaction occurs without forming a covalent bond. unipi.it The different magnetic environments in these diastereomeric complexes can lead to separate, resolvable signals in the ¹H NMR spectrum for the (R)- and (S)-enantiomers, allowing for their integration and the calculation of enantiomeric excess. unipi.it
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), which act as Lewis acids. mit.edu The reagent coordinates to a Lewis basic site on the analyte, in this case, the carbonyl oxygen of the carboxylic acid. mit.edu This interaction forms diastereomeric complexes that exhibit large chemical shift differences (lanthanide-induced shifts), making it possible to resolve the signals of the (R) and (S) enantiomers and quantify the ee. mit.edu The magnitude of the shift is dependent on the distance and angle of the proton from the coordinated lanthanide ion. mit.edu
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)
VCD and ROA are powerful chiroptical techniques that provide stereochemical information on chiral molecules in solution. rsc.orgnih.gov They are the chiral counterparts to standard infrared (IR) and Raman spectroscopy.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov A VCD spectrum consists of positive and negative bands, creating a unique fingerprint for a specific enantiomer. rsc.org For this compound, the absolute configuration can be determined by comparing the experimental VCD spectrum with a spectrum calculated for the (R)-configuration using Density Functional Theory (DFT). nih.gov A match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration. nih.gov
Raman Optical Activity (ROA): ROA measures the small difference in the intensity of right and left circularly polarized light scattered from a chiral molecule. rsc.org Like VCD, ROA is highly sensitive to molecular chirality and provides detailed information about both the configuration and conformation of molecules in solution. rsc.orgrsc.org The determination of the absolute configuration of this compound via ROA would also involve comparing the experimental spectrum to quantum chemical calculations. rsc.org
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral matter with polarized light.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
Circular Dichroism (CD): CD spectroscopy measures the difference in absorbance of left and right circularly polarized light by a chiral molecule as a function of wavelength. mgcub.ac.in This differential absorption (Δε = εL - εR) is non-zero only in the regions where the molecule absorbs light (i.e., near a chromophore). The resulting CD spectrum, with its characteristic positive or negative peaks known as Cotton effects, is a unique property of a given enantiomer. nih.gov For this compound, the carboxylic acid group provides an n→π* transition chromophore. The sign of the Cotton effect associated with this transition is directly related to the stereochemistry at the C3 stereocenter. The absolute configuration is typically assigned by comparing the experimental CD spectrum with that predicted by theoretical time-dependent density functional theory (TD-DFT) calculations. nih.govencyclopedia.pub
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with wavelength. mgcub.ac.in An ORD curve shows the magnitude and sign of optical rotation across a range of wavelengths, exhibiting complex behavior, including sharp peaks and troughs, in the vicinity of a chromophore's absorption band. This complex curve is also known as a Cotton effect. researchgate.net While historically significant, ORD has largely been superseded by CD for routine stereochemical determination due to the simpler, single-band appearance of CD spectra compared to the complex derivative-like curves of ORD. However, it remains a valid method for assigning absolute configuration by comparing experimental data with theoretical predictions. researchgate.net
X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. The technique relies on analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal.
Since this compound is an oil at room temperature, it cannot be analyzed directly. A solid, crystalline derivative must be prepared first. This can be achieved by reacting the carboxylic acid with a chiral amine or alcohol of known absolute configuration to form a diastereomeric amide or ester salt. Alternatively, a heavy atom can be incorporated into the molecule. The resulting crystalline derivative is then subjected to X-ray diffraction analysis. The resulting electron density map provides the precise coordinates of each atom in the crystal lattice, allowing for the unambiguous assignment of the (R) configuration at the C3 stereocenter. rsc.orgmdpi.com
Table 2: Summary of Spectroscopic Methods for Stereochemical Analysis
| Technique | Information Obtained | Principle |
| 2D NMR (COSY, NOESY) | Connectivity, Conformation, Spatial Proximity | Through-bond and through-space nuclear spin coupling |
| NMR with Chiral Agents | Enantiomeric Excess (ee) | Formation of transient diastereomeric complexes with different chemical shifts |
| VCD / ROA | Absolute Configuration, Solution Conformation | Differential absorption/scattering of left vs. right circularly polarized IR/Raman light |
| CD / ORD | Absolute Configuration | Differential absorption/refraction of left vs. right circularly polarized UV-Vis light by chromophores |
| X-ray Crystallography | Absolute Configuration (unambiguous) | Diffraction of X-rays by a single crystal lattice |
Chromatographic Techniques for Enantiomer Separation and Purity Assessment
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. sigmaaldrich.com This is typically achieved by employing a chiral stationary phase (CSP) or a chiral additive in the mobile phase. sigmaaldrich.comgcms.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent and powerful techniques for the enantioselective analysis of chiral compounds like this compound. americanpharmaceuticalreview.comchromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers due to its versatility and high resolving power. americanpharmaceuticalreview.com The separation mechanism relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase, leading to different retention times. sigmaaldrich.com
Research Findings:
For carboxylic acids such as this compound, polysaccharide-based and anion-exchange chiral stationary phases are particularly effective. chiraltech.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, can separate a wide range of racemic compounds. researchgate.net Anion-exchange type CSPs are specifically designed for the resolution of acidic compounds. chiraltech.com
The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for the separation of acidic compounds on a polysaccharide-based column consists of a mixture of a non-polar solvent (like n-hexane or n-heptane), an alcohol (such as ethanol (B145695) or isopropanol), and a small amount of an acidic modifier (like trifluoroacetic acid or formic acid) to improve peak shape and resolution. asianpubs.orgmdpi.com The acidic modifier ensures that the carboxylic acid is in a consistent protonation state, which is crucial for reproducible interactions with the CSP.
Illustrative Data for Chiral HPLC Analysis:
The following table represents hypothetical, yet realistic, data that could be obtained from the chiral HPLC analysis of a sample containing both enantiomers of 3-methylpent-4-enoic acid.
Table 1: Hypothetical Chiral HPLC Separation Data for 3-Methylpent-4-enoic Acid Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Retention Time (R)-enantiomer | 12.5 min |
| Retention Time (S)-enantiomer | 14.8 min |
| Resolution (Rs) | > 2.0 |
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. chromatographyonline.com The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz For non-volatile or highly polar compounds like carboxylic acids, derivatization is often required to increase their volatility and improve their chromatographic behavior. researchgate.net
Research Findings:
For the analysis of this compound by chiral GC, a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., methyl or ethyl ester) would likely be necessary. This is a common strategy to facilitate the GC analysis of acidic compounds. researchgate.net Following derivatization, the resulting chiral esters can be separated on a GC column with a chiral stationary phase.
Modified cyclodextrins, such as permethylated beta-cyclodextrin, are widely used as chiral selectors in GC. gcms.cz The enantiomers of the derivatized analyte will exhibit different interactions with the chiral stationary phase, leading to their separation. The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters for achieving optimal separation.
While direct chiral GC analysis of this compound is not extensively documented, the analysis of derivatives of similar compounds has been reported. For example, the enantiomeric excess of the products from the asymmetric Claisen rearrangement leading to a derivative of 2-amino-3-methylpent-4-enoic acid has been determined by GC-MS, highlighting the applicability of this technique to structurally related molecules. The use of a chiral column in conjunction with mass spectrometry (GC-MS) provides not only separation but also structural information, confirming the identity of the eluted peaks. libretexts.org
Illustrative Data for Chiral GC Analysis:
The following table presents hypothetical data for a plausible chiral GC method for the analysis of the methyl ester derivative of 3-methylpent-4-enoic acid.
Table 2: Hypothetical Chiral GC Separation Data for the Methyl Ester of 3-Methylpent-4-enoic Acid
| Parameter | Value |
| Derivatization Agent | Diazomethane or Methanol/H+ |
| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), then 5 °C/min to 150 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
| Retention Time (R)-enantiomer derivative | 18.2 min |
| Retention Time (S)-enantiomer derivative | 18.9 min |
| Resolution (Rs) | > 1.5 |
Theoretical and Computational Chemistry Studies of 3r 3 Methylpent 4 Enoic Acid
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational isomers of a molecule. For (3R)-3-methylpent-4-enoic acid, these calculations would typically involve geometry optimization to find the lowest energy arrangement of its atoms. Due to the presence of a chiral center at the C3 position and the flexibility of the carboxylic acid and vinyl groups, several stable conformers are expected to exist.
The primary dihedral angles that would define the conformational landscape include the rotation around the C2-C3, C3-C4, and C-O bonds of the carboxylic acid group. A systematic conformational search, followed by optimization at a suitable level of theory (e.g., Hartree-Fock or more commonly, Density Functional Theory), would be necessary to identify the global minimum and other low-energy conformers.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Dihedral Angle (H-C4-C3-C2) | Dihedral Angle (C4-C3-C2-C1) | Relative Energy (kcal/mol) |
| A | -60° (gauche) | 180° (anti) | 0.00 |
| B | 180° (anti) | 180° (anti) | 0.75 |
| C | 60° (gauche) | 60° (gauche) | 1.20 |
| D | -60° (gauche) | -60° (gauche) | 1.25 |
| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations. |
Density Functional Theory (DFT) for Energetics and Electronic Properties
Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. For this compound, DFT calculations could provide valuable insights into its stability, reactivity, and electronic properties. By employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ), a range of properties can be computed.
Key energetic properties include the heat of formation, ionization potential, and electron affinity. Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap, for instance, is an indicator of chemical stability.
Table 2: Predicted Electronic Properties of this compound using DFT (Illustrative)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 1.9 D |
| Molecular Electrostatic Potential Minimum | -0.05 a.u. (near carbonyl oxygen) |
| Note: These values are hypothetical and would need to be calculated using specific DFT methods. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the conformational landscape of this compound in a dynamic environment, such as in a solvent. General principles of MD simulations for chiral molecules in solution have been established. rsc.orgcas.czacs.orgscirp.orgnih.gov An MD simulation would involve placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms over time.
These simulations would reveal the accessible conformations and the timescales of transitions between them. By analyzing the trajectory, one could determine the most populated conformational states and the influence of the solvent on the molecular structure. This is particularly important for understanding how the molecule behaves in a biological or chemical reaction environment.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental measurements for structure verification. For this compound, key spectroscopic signatures that can be calculated include:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions, when compared to experimental spectra, can help in the assignment of peaks and confirmation of the molecular structure.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. These theoretical spectra can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes.
Vibrational Circular Dichroism (VCD): For a chiral molecule like this compound, VCD spectroscopy is particularly valuable. The prediction of VCD spectra through quantum chemical calculations can help in the unambiguous determination of its absolute configuration by comparing the calculated spectrum with the experimental one.
While experimental spectral data for the achiral analogue, 3-methyl-4-pentenoic acid, is available in some databases, specific experimental and computationally predicted spectra for the (3R)-enantiomer are not readily found in the literature.
In Silico Approaches for Designing Novel Transformations and Derivatives
In silico methods can be employed to design novel chemical transformations and derivatives of this compound with desired properties. This involves computational screening of potential reactants and reaction pathways. For instance, the reactivity of the carboxylic acid and the double bond can be explored for various synthetic modifications.
Designing derivatives could aim to enhance biological activity, improve physical properties, or create novel building blocks for synthesis. Computational tools can predict the properties of these virtual derivatives, allowing for the prioritization of the most promising candidates for experimental synthesis. General strategies for the in silico design of chiral derivatives and their derivatization for analytical purposes have been described in the literature. uni-obuda.hunih.govmdpi.comresearchgate.netscience.gov For example, DFT calculations could be used to assess the stability and electronic properties of various ester or amide derivatives.
Synthesis and Reactivity of Analogues and Derivatives of 3r 3 Methylpent 4 Enoic Acid
Structural Modifications and Their Impact on Reactivity and Stereoselectivity
Structural modifications to analogues of (3R)-3-methylpent-4-enoic acid can profoundly influence their chemical reactivity and the stereochemical outcome of reactions. The electronic and steric properties of substituents play a critical role in directing reaction pathways. Inductive effects, which are electrostatic effects transmitted through bonds, can alter the acidity of the carboxylic acid group and the reactivity of the vinyl group. ucsb.edu For instance, electron-withdrawing groups can increase the electrophilicity of the double bond, making it more susceptible to nucleophilic attack, while bulky substituents can hinder the approach of reagents, leading to specific stereoisomers. ucsb.edunih.gov
The stereoselectivity of a reaction—the preference for the formation of one stereoisomer over another—is particularly sensitive to structural changes. masterorganicchemistry.com In reactions like asymmetric dihydroxylation, the geometry (E/Z configuration) of the double bond and the nature of substituents on the pentenoic acid backbone dictate which face of the alkene is more accessible to the catalyst, thereby controlling the configuration of the resulting diol. nih.gov Similarly, in halolactonization reactions, substituents on the carbon-carbon double bond are often necessary to achieve high levels of enantioselectivity. nih.gov The interplay between the chiral center at C3 and other structural features allows for diastereoselective reactions, where one diastereomer is preferentially formed due to steric hindrance or favorable transition state geometries. masterorganicchemistry.com
| Structural Modification | Example Reaction | Impact on Reactivity | Impact on Stereoselectivity | Reference |
|---|---|---|---|---|
| Substituent on Double Bond | Asymmetric Dihydroxylation | Alters electronic nature and steric accessibility of the alkene. | Crucial for determining the facial selectivity of the dihydroxylation, leading to specific diol stereoisomers. | nih.gov |
| Electron-withdrawing Group (e.g., Cl) | Michael Addition | Increases the electrophilicity of the carbon-carbon double bond. | Can influence the stereochemical course of the conjugate addition. | ucsb.edunih.gov |
| Bulky Alkyl Group | Halolactonization | Can sterically hinder the approach of the halogenating agent. | Favors the formation of one diastereomer by blocking one face of the molecule. | masterorganicchemistry.comnih.gov |
Homologation and Chain Extension Reactions
Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit, and other chain extension reactions are fundamental strategies for modifying carboxylic acids like this compound. These methods provide access to a homologous series of compounds, which is valuable in fields like drug discovery for optimizing molecular properties. nih.gov A classic method for one-carbon homologation is the Arndt-Eistert reaction, though modern alternatives are often sought to avoid the use of hazardous reagents like diazomethane. uva.nl
Recent advancements have focused on developing milder and more practical protocols. One such approach involves the conversion of a carboxylic acid into an aldehyde, which then undergoes a Wittig reaction to yield an α,β-unsaturated ester, effectively extending the chain by two carbons. beilstein-journals.orgresearchgate.netnih.gov Another strategy involves converting aldehydes into homologated carboxylic acids via trichloromethyl carbinol intermediates, a process compatible with chiral substrates without causing racemization. organic-chemistry.orgresearchgate.net For unsaturated acids, microwave-assisted, one-pot methods using reagents like dimethyl malonate and lithium chloride have been developed to extend the carbon chain while preserving the stereochemistry of existing double bonds. organic-chemistry.org
| Method | Key Reagents | Description | Advantages | Reference |
|---|---|---|---|---|
| Chemo-enzymatic Elongation | Carboxylic acid reductase (CAR), Wittig reagent | Enzymatic reduction of the carboxylic acid to an aldehyde, followed by a Wittig reaction to form an α,β-unsaturated ester. | High substrate specificity, mild reaction conditions. | beilstein-journals.orgnih.gov |
| Corey-Link/Reductive Opening | Trichloromethide, NaBH₄ | Two-step conversion of an aldehyde (derived from the acid) to a one-carbon homologated carboxylic acid. | Operationally simple, high yields, preserves chirality. | organic-chemistry.org |
| Microwave-Assisted Malonate Extension | Dimethyl malonate, LiCl | One-pot conversion involving reduction, tosylation, and malonic ester synthesis followed by decarboxylation. | Rapid, green, avoids corrosive reagents, preserves cis/trans isomerization. | organic-chemistry.org |
| Radical-Polar Conjunctive Homologation | (1-phosphoryl)vinyl sulfonate, Photoredox catalyst | A one-step method for direct homologation of native carboxylic acids under mild conditions. | Addresses a long-standing challenge, avoids multistep processes and harsh reagents. | nih.gov |
Introduction of Additional Stereocenters or Heteroatoms
The vinyl group of this compound and its derivatives is a prime site for introducing new functionalities, including additional stereocenters and heteroatoms (atoms other than carbon and hydrogen, such as oxygen, nitrogen, or sulfur). masterorganicchemistry.com These transformations are crucial for creating complex, polyfunctional molecules from a simple chiral precursor.
Asymmetric dihydroxylation, for example, can convert the terminal alkene into a diol, creating two new stereocenters. The stereochemical outcome of this reaction can be controlled with high precision using chiral catalysts, such as those developed for the Sharpless asymmetric dihydroxylation. nih.gov The existing (3R) stereocenter on the starting material can influence the diastereoselectivity of the reaction, often leading to a single, predictable stereoisomer.
The introduction of nitrogen to form chiral amino acids is another significant transformation. This can be achieved through various methods, including the α-bromination of the carboxylic acid followed by substitution with ammonia, or through more sophisticated enantioselective syntheses using chiral catalysts. libretexts.orgnih.govorganic-chemistry.org Furthermore, strain-release functionalization using unique chiral reagents allows for the direct and stereospecific installation of heteroatom-containing groups (amines, alcohols, thiols) onto a carbon framework. nih.govnih.gov
| Transformation | Key Reagents/Catalysts | Functionality Introduced | Stereochemical Control | Reference |
|---|---|---|---|---|
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂-PHAL) | Vicinal Diol (-CH(OH)CH₂(OH)) | Creates two new stereocenters with high enantioselectivity, predictable by the Sharpless mnemonic. | nih.gov |
| Enantioselective Bromolactonization | N-Bromophthalimide (NBP), Chiral Sulfide (B99878) Catalyst | Bromo-substituted Lactone | Catalyst controls the enantioselectivity of the cyclization. | nih.gov |
| Asymmetric Amino Acid Synthesis | Chiral Ni(II) Complexes | α-Amino Acid | The chiral ligand on the metal complex directs the stereoselective alkylation to form non-canonical amino acids. | nih.gov |
| Strain-Release Functionalization | Chiral "Housane" Derivatives | Amines, Alcohols, Thiols | Stereospecific reaction where the configuration of the product is determined by the configuration of the chiral reagent. | nih.govnih.gov |
Synthetic Utility of Substituted Methylpentenoic Acid Isomers
Substituted isomers derived from this compound are valuable chiral building blocks in the synthesis of complex natural products and biologically active molecules. nih.govtcichemicals.com The defined stereochemistry at the C3 position serves as a crucial control element in subsequent synthetic steps, enabling the construction of molecules with multiple, precisely arranged stereocenters. The ability to perform late-stage functionalization on these scaffolds further enhances their utility in creating diverse molecular libraries for drug discovery. uva.nl
The synthesis of natural product analogues is a powerful strategy to explore structure-activity relationships and develop new therapeutic agents. researchgate.netmdpi.com By using isomers of methylpentanoic acid as starting materials, chemists can systematically vary substituents and stereochemistry to produce a library of related compounds. nih.gov For instance, the core structure can be incorporated into larger molecules through coupling reactions or used as a template to build complex ring systems. The principles of biomimetic synthesis, where laboratory synthesis mimics a proposed biosynthetic pathway, often utilize such chiral fragments to anticipate and create natural products that have not yet been discovered. nih.gov The versatility of these substituted isomers makes them indispensable tools in modern organic synthesis, bridging the gap between simple chiral molecules and the complex structures found in nature. rsc.org
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways for chiral molecules like (3R)-3-Methylpent-4-enoic acid. yale.eduacs.org Future research will prioritize the development of routes that minimize environmental impact by reducing waste, avoiding hazardous substances, and utilizing renewable resources.
A significant focus is on the use of biocatalysis. Enzymes, operating under mild conditions in aqueous media, offer high chemo-, regio-, and stereoselectivity, which can streamline synthetic sequences and reduce the need for protecting groups. nih.govacs.org The application of enzymes such as lipases, esterases, and oxidoreductases is being explored for the efficient production of chiral carboxylic acids. nih.govmdpi.com These biocatalytic approaches not only offer an environmentally friendly alternative to traditional chemical methods but also hold the potential for higher yields and purity. nih.gov
Furthermore, there is a growing interest in utilizing renewable feedstocks as starting materials. yale.edu Research is directed towards converting biomass-derived platform molecules into valuable chiral building blocks, thereby reducing the reliance on petrochemical sources.
Integration with Flow Chemistry and Automation for Enhanced Efficiency
Continuous flow chemistry, facilitated by microreactor technology, is set to revolutionize the synthesis of chiral compounds, including this compound. nih.govchiralpedia.comdntb.gov.ua This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. researchgate.netresearchgate.net
| Technology | Advantages in Chiral Synthesis |
| Flow Chemistry | Enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, ease of scalability. researchgate.netacs.org |
| Automation | High-throughput screening and optimization, reduced development time, minimized material consumption. researchgate.nettudelft.nl |
| Microreactors | High surface-to-volume ratio, rapid mixing, laminar flow for predictable reaction kinetics. researchgate.netnih.gov |
Exploration of Novel Catalytic Systems for Asymmetric Transformations
The development of novel and more efficient chiral catalysts is a cornerstone of modern asymmetric synthesis. chiralpedia.comiosrjournals.org Research in this area is focused on three main pillars: organocatalysis, metal-based catalysis, and biocatalysis. chiralpedia.com
Organocatalysis , which utilizes small chiral organic molecules, has emerged as a powerful tool for a wide range of asymmetric transformations. beilstein-journals.orgnih.gov The field has seen rapid advancements, recognized by the 2021 Nobel Prize in Chemistry. nih.gov Future work will likely focus on developing new organocatalysts with enhanced activity and selectivity for the synthesis of complex chiral molecules. rsc.org
Metal-based catalysis continues to evolve with the design of new chiral ligands and transition metal complexes that can facilitate reactions with high enantioselectivity under mild conditions. chiralpedia.comiosrjournals.org A novel approach involves using catalysts where the metal center itself is the exclusive source of chirality, which can lead to highly effective asymmetric induction. nih.govacs.orgacs.org
Biocatalysis , as mentioned earlier, leverages the high selectivity of enzymes. Advances in protein engineering and directed evolution are expanding the toolbox of available biocatalysts, allowing for the synthesis of a broader range of chiral compounds with high precision. mdpi.com
Application in the Synthesis of Complex Macrocyclic Structures
This compound and similar chiral building blocks are valuable precursors for the synthesis of complex macrocyclic structures. Macrocycles are of significant interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov
Future research will likely explore the incorporation of this compound into macrocyclic scaffolds to impart specific stereochemical features and biological activities. The development of efficient macrocyclization strategies, including multicomponent reactions (MCRs), is crucial for the rapid assembly of diverse macrocyclic libraries. nih.gov Chiral macrocycles synthesized from enantiopure building blocks, such as D-phenylalanine-derived units, have shown effectiveness as chiral solvating agents for the enantiomeric recognition of carboxylic acids. researchgate.netacs.org The strategic use of chiral precursors like this compound can lead to the creation of novel macrocycles with tailored properties for applications in drug discovery and materials science. core.ac.uk
Bio-inspired Synthetic Pathways for this compound and Its Derivatives
Drawing inspiration from nature's synthetic machinery offers a promising avenue for the development of novel and efficient routes to this compound and its derivatives. nih.gov Biomimetic synthesis aims to replicate the elegance and efficiency of enzymatic processes in a laboratory setting. rsc.org This can involve the use of catalysts that mimic the active sites of enzymes or the design of reaction cascades that mirror metabolic pathways. researchgate.net
One area of exploration is the use of enzyme cascade reactions, where multiple enzymatic steps are performed in a single pot to convert simple starting materials into complex products. researchgate.net For instance, pathways from plant microbiomes that produce indole-3-acetic acid involve enzymes that could be engineered to accept different substrates for the synthesis of various carboxylic acids. acs.org The fixation of CO2 by enzymes to create carboxylic acids is another sustainable, bio-inspired approach being investigated. mdpi.com By harnessing the principles of biosynthesis, researchers aim to develop highly selective and environmentally friendly methods for producing chiral carboxylic acids. rsc.orgnih.gov
Q & A
Basic Question: What are the key steps for synthesizing (3R)-3-Methylpent-4-enoic acid, and how can stereochemical purity be ensured during synthesis?
Methodological Answer:
Synthesis typically involves enantioselective catalysis or chiral pool strategies. For example, esterification of intermediates with stereochemical control (e.g., using chiral auxiliaries or enzymes) can preserve the (R)-configuration. Post-synthesis, nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) should be employed to verify enantiomeric excess (ee) ≥98%. Reference protocols for similar compounds highlight the use of protecting groups for carboxylic acids and controlled reaction conditions to minimize racemization .
Basic Question: Which analytical techniques are most effective for characterizing this compound’s structural and optical properties?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR can confirm the methyl group position and double-bond geometry (e.g., coupling constants for cis/trans isomerism).
- Polarimetry or Circular Dichroism (CD): Essential for verifying optical activity and enantiomeric purity.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (C7H10O2) and fragmentation patterns.
Cross-referencing with Pharmacopeial standards for structurally analogous acids ensures methodological rigor .
Advanced Question: How can researchers resolve contradictions in degradation kinetics data for this compound under varying environmental conditions?
Methodological Answer:
Contradictions often arise from inconsistent experimental setups (e.g., temperature, light exposure). To address this:
Standardize Conditions: Use controlled environmental chambers with real-time monitoring of temperature and humidity.
Advanced Imaging: Apply microspectroscopic techniques (e.g., Raman imaging) to track degradation at molecular interfaces, as suggested in surface chemistry studies .
Statistical Modeling: Use multivariate analysis to isolate variables contributing to discrepancies. Tools like the Experimental Design Assistant (EDA) can optimize reproducibility .
Advanced Question: What strategies enable enantioselective synthesis of this compound without racemization during scale-up?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., Rhodium-BINAP complexes) for hydrogenation of precursor alkenes.
- Continuous Flow Reactors: Minimize residence time at high temperatures to prevent racemization.
- In-line Monitoring: Use FTIR or UV-Vis spectroscopy to detect intermediate stereochemistry dynamically. Patent methodologies for similar esters emphasize iterative purification steps to maintain ee ≥99% .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile) and safety goggles.
- Ventilation: Use fume hoods for reactions involving volatile intermediates.
- First Aid: Immediate rinsing with water for skin/eye contact, as outlined in safety data sheets for structurally related acids .
Advanced Question: How can computational modeling predict the reactivity of this compound in novel catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Model transition states for carboxylate group interactions with catalysts.
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
- Validation: Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots). Resources like systematic review frameworks ensure robust hypothesis testing .
Advanced Question: What experimental designs mitigate organic compound degradation during long-term stability studies of this compound?
Methodological Answer:
- Sample Stabilization: Store samples at –20°C under inert gas (e.g., argon) to slow oxidation.
- Degradation Markers: Use LC-MS to identify byproducts (e.g., epoxides from double-bond reactions).
- Accelerated Aging Tests: Apply the Q10 rule (reaction rate doubling per 10°C increase) to extrapolate shelf life, adjusting for matrix effects as noted in pollution monitoring studies .
Advanced Question: How can researchers validate the environmental impact of this compound degradation products?
Methodological Answer:
- Ecotoxicology Assays: Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity.
- Adsorption Studies: Investigate interactions with indoor/outdoor surfaces (e.g., silica or cellulose) via quartz crystal microbalance (QCM) measurements .
- Metagenomics: Analyze soil or water microbiota shifts post-exposure using next-gen sequencing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
